molecular formula C9H9BrF2 B1525533 2-Bromo-4-(1,1-difluoroethyl)toluene CAS No. 1204295-61-3

2-Bromo-4-(1,1-difluoroethyl)toluene

Cat. No. B1525533
CAS RN: 1204295-61-3
M. Wt: 235.07 g/mol
InChI Key: ZJKPAVFYMPRJTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(1,1-difluoroethyl)toluene” consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a difluoroethyl group . The molecular weight of this compound is 235.07 g/mol.

Scientific Research Applications

Synthesis of 1-Aryl-1H-Indazoles

A study by Cho et al. (2004) discusses the reaction of 2-bromobenzaldehydes with arylhydrazines in toluene, catalyzed by palladium and phosphorus chelating ligands. This process is significant for the synthesis of 1-aryl-1H-indazoles, which are important in various chemical syntheses (Cho et al., 2004).

Ring Halogenation of Polyalkylbenzenes

Bovonsombat and Mcnelis (1993) utilized compounds including 2-bromo-4-iodo-1,3,5-trimethylbenzene, prepared through a process involving the halogenation of polyalkylbenzenes. This study showcases the chemical's role in achieving specific halogenated compounds for various applications (Bovonsombat & Mcnelis, 1993).

Photocatalytic Reactions in Chemical Synthesis

Zeng et al. (2022) utilized 2-bromo-1,1-difluoroalkenes in photocatalytic defluorinative reactions with N-aryl amino acids. This research highlights the compound's role in forming complex chemical structures like 4-(difluoromethylidene)-tetrahydroquinolines through photocatalytic methods (Zeng et al., 2022).

Reactivity in Organometallic Chemistry

In organometallic chemistry, Breunig et al. (2013) described reactions in toluene solutions that involve compounds like 9-bromo-9-borafluorene, showcasing the compound's utility in forming complex organometallic structures (Breunig et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-(1,1-difluoroethyl)benzene”, indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKPAVFYMPRJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251055
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene

CAS RN

1204295-61-3
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(1,1-difluoroethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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